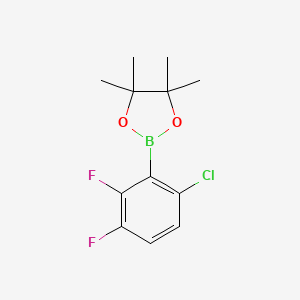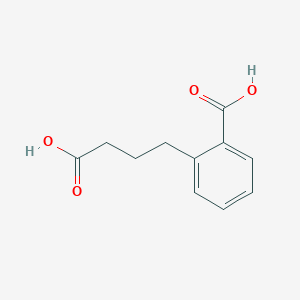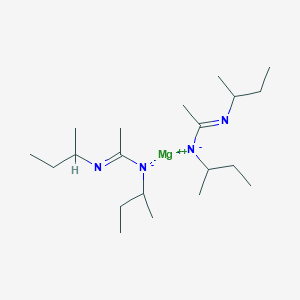![molecular formula C17H38ClNOP2Ru B6308291 Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II), min. 97% CAS No. 1311164-69-8](/img/structure/B6308291.png)
Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II), min. 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II), min. 97% is a chemical compound with the molecular formula C17H38ClNOP2Ru and a molecular weight of 470.96 . It is used for experimental and research purposes .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C16H37NP2.CO.ClH.Ru.H/c1-13 (2)18 (14 (3)4)11-9-17-10-12-19 (15 (5)6)16 (7)8;1-2;;;/h13-17H,9-12H2,1-8H3;;1H;;/q;;;+1;/p-1 . This provides a detailed description of the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is a white to off-white powder . It is air sensitive . Other physical and chemical properties such as density, melting point, and boiling point are not mentioned in the available resources .Wissenschaftliche Forschungsanwendungen
Catalysis and Surface Functionalization
Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II) and related ruthenium complexes have found substantial applications in catalysis, particularly in the functionalization of carbon surfaces. Sandroni et al. (2010) demonstrated the electrochemical functionalization of glassy carbon electrodes using ruthenium complexes, exploiting irreversible amine-centred oxidations. This method enables the precise control over surface modification, offering potential for advanced electrochemical sensors and devices (Sandroni et al., 2010).
Hydrogenation and Dehydrogenation Catalysts
The complex is also instrumental in hydrogenation and dehydrogenation reactions. Yao (2015) detailed the synthesis and preparative methods for ruthenium catalysts, including those for dehydrogenation of methanol and hydrogenation of esters. The solubility and handling precautions outlined provide crucial insights for researchers looking to employ these catalysts in synthetic chemistry (Q. Yao, 2015).
Ligand Transformations and N₂ Activation
Bruch et al. (2018) explored the transformations of pincer ligands and their impact on N₂ activation by ruthenium(II) complexes. Their work highlights the role of ligand-centered changes in activating dinitrogen, a critical step for applications in nitrogen fixation and related catalytic processes (Bruch et al., 2018).
Redox-Active Systems for Electronic Applications
The redox-active nature of related ruthenium complexes has been utilized in electronic applications. Cui et al. (2014) investigated bis-tridentate ruthenium complexes with redox-active amine substituents, offering insights into their electrochemical and spectroscopic behaviors. These findings are pertinent for the development of molecular electronics and photovoltaic devices (Cui et al., 2014).
Catalytic Ester Hydrogenation
Henrion et al. (2017) demonstrated the application of mononuclear hydrido and dinuclear chloro ruthenium(II) complexes in the catalytic hydrogenation of ester derivatives. Their work underscores the efficiency of ruthenium complexes as catalysts in converting esters to alcohols, a reaction of significant industrial and synthetic importance (Henrion et al., 2017).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II) is the methanol reforming process . This compound is a well-known Ru-pincer complex that plays a crucial role in catalyzing this process .
Mode of Action
Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II) interacts with its target by catalyzing the final step of the methanol reforming process . . The addition of a second complex, having a methylated backbone in the pincer-ligand, can overcome these limitations .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the methanol reforming process . The compound’s interaction with this pathway results in the reforming of methanol, a process crucial in various industrial applications.
Result of Action
The molecular and cellular effects of Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II)'s action primarily involve the enhancement of the methanol reforming process . By catalyzing the final step of this process, the compound plays a crucial role in the efficient reforming of methanol.
Action Environment
The action, efficacy, and stability of Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II) can be influenced by various environmental factors. For instance, the compound is known to be air sensitive . Furthermore, the compound’s catalytic activity in the methanol reforming process can be enhanced by the presence of certain hydroxides .
Eigenschaften
IUPAC Name |
carbon monoxide;chloro(hydrido)ruthenium;2-di(propan-2-yl)phosphanyl-N-[2-di(propan-2-yl)phosphanylethyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H37NP2.CO.ClH.Ru.H/c1-13(2)18(14(3)4)11-9-17-10-12-19(15(5)6)16(7)8;1-2;;;/h13-17H,9-12H2,1-8H3;;1H;;/q;;;+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKRFINIPYEROV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(CCNCCP(C(C)C)C(C)C)C(C)C.[C-]#[O+].Cl[RuH] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38ClNOP2Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl 2-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B6308251.png)

![2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6308270.png)

![Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II), 97%](/img/structure/B6308275.png)


![Carbonylchlorohydrido[bis(2-di-cyclohexylphosphinoethyl)amine]ruthenium(II), 97%](/img/structure/B6308286.png)
ruthenium(II) trifluoromethanesulfonate](/img/structure/B6308305.png)
![(R)-(+)-7-[N-(2-Phenylthio)ethylamino]-7'-[bis(3,5-dimethylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane, 97+% (>99% ee) [(R)-Xyl-SpiroSAP-Ph]](/img/structure/B6308317.png)